REACTION_CXSMILES
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[C:1]([CH2:5][C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3].[CH:10](OC)(OC)[O:11][CH3:12].C(OC(=O)C)(=O)C>>[C:1]([C:5](=[CH:10][O:11][CH3:12])[C:6]([O:8][CH3:9])=[O:7])(=[O:4])[CH2:2][CH3:3]
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Name
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Quantity
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112.2 g
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Type
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reactant
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Smiles
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C(CC)(=O)CC(=O)OC
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Name
|
|
Quantity
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188 mL
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Type
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reactant
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Smiles
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C(OC)(OC)OC
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Name
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|
Quantity
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81 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 17 hours
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Duration
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17 h
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Type
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CUSTOM
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Details
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the volatile material removed in vacuo, finally at 70°/0.3mm
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Type
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CUSTOM
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Details
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was used without further purification
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Name
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Type
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Smiles
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C(CC)(=O)C(C(=O)OC)=COC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |